molecular formula C8H6BrN3O2 B1374962 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid CAS No. 916326-81-3

5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid

Cat. No.: B1374962
CAS No.: 916326-81-3
M. Wt: 256.06 g/mol
InChI Key: QTWVTVFZJSQFNZ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by the fusion with a pyridine ring, and finally, the bromination step. Optimization of reaction conditions such as temperature, solvent, and catalyst is crucial for high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various substituted aromatic compounds .

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in medicinal chemistry as a scaffold for developing kinase inhibitors and other bioactive molecules. Its structural similarity to purine bases makes it a candidate for designing molecules that can interact with nucleic acid-binding proteins .

Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

    1-Methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Similar structure but with chlorine instead of bromine, which can influence its electronic properties and reactivity.

    5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid: Lacks the methyl group, affecting its solubility and interaction with biological targets.

Uniqueness: The bromine atom provides a handle for further functionalization, while the methyl group can influence its solubility and biological interactions .

Properties

IUPAC Name

5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-7-5(2-4(9)3-10-7)6(11-12)8(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWVTVFZJSQFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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